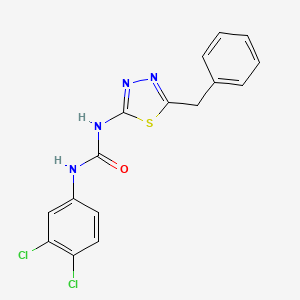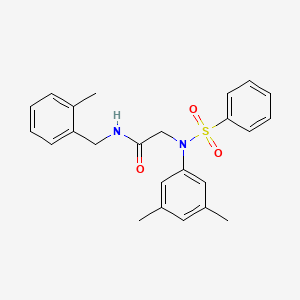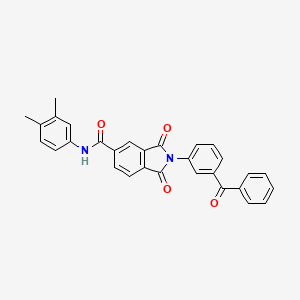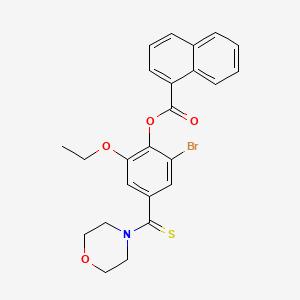
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dichlorophenyl)urea
説明
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-N'-(3,4-dichlorophenyl)urea, commonly known as BDCU, is a chemical compound that has been widely studied for its potential applications in scientific research. BDCU is a urea derivative that has shown promise in a variety of fields, including medicinal chemistry, biochemistry, and pharmacology. In
作用機序
The mechanism of action of BDCU is not fully understood, but it is thought to involve the inhibition of protein kinases. Protein kinases are enzymes that play a key role in cellular signaling pathways, and their dysregulation has been implicated in a variety of diseases, including cancer. BDCU has been shown to inhibit the activity of several protein kinases, including cyclin-dependent kinases and protein kinase C.
Biochemical and Physiological Effects:
BDCU has been shown to have a variety of biochemical and physiological effects. In cancer cells, BDCU has been shown to induce apoptosis, or programmed cell death. BDCU has also been shown to inhibit the growth and proliferation of cancer cells. In addition, BDCU has been shown to have antifungal and antibacterial activity. In biochemistry, BDCU has been used to study the role of protein kinases in cellular signaling pathways.
実験室実験の利点と制限
One advantage of using BDCU in lab experiments is its versatility. BDCU has been shown to have a variety of applications in medicinal chemistry, biochemistry, and pharmacology. Another advantage is its relative ease of synthesis. BDCU can be synthesized using relatively simple chemical reactions. However, one limitation of using BDCU in lab experiments is its potential toxicity. BDCU has been shown to be toxic to some cell types, and caution should be exercised when handling it.
将来の方向性
There are several future directions for research involving BDCU. One area of interest is the development of BDCU derivatives with improved efficacy and reduced toxicity. Another area of interest is the identification of additional protein kinases that are inhibited by BDCU. Finally, BDCU could be further investigated for its potential applications in the treatment of other diseases, such as fungal and bacterial infections.
科学的研究の応用
BDCU has been studied for its potential applications in a variety of fields. In medicinal chemistry, BDCU has shown promise as an anticancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. BDCU has also been studied for its potential use as an antifungal and antibacterial agent. In biochemistry, BDCU has been used as a tool to study the role of protein kinases in cellular signaling pathways. In pharmacology, BDCU has been investigated for its potential use as a modulator of ion channels.
特性
IUPAC Name |
1-(5-benzyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N4OS/c17-12-7-6-11(9-13(12)18)19-15(23)20-16-22-21-14(24-16)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,19,20,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYILJGTSVXEJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Benzyl-1,3,4-thiadiazol-2-yl)-3-(3,4-dichlorophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[(4-iodophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B3740221.png)
![dimethyl 4-[2-(benzyloxy)phenyl]-1,2,6-trimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B3740227.png)
![(2-ethoxy-6-iodo-4-{[1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B3740235.png)
![N-(4-methylphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3740239.png)
![5-{[1-(4-biphenylyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3740255.png)
![N-(3,4-dichlorophenyl)-N'-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3740257.png)

![4-(2,4-dimethylbenzyl)-N-[2-(trifluoromethyl)benzylidene]-1-piperazinamine](/img/structure/B3740271.png)

![N-benzyl-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B3740285.png)


![2-fluoro-N-[3-nitro-5-(2-pyridinylthio)phenyl]benzamide](/img/structure/B3740297.png)
